molecular formula C4H10BrNO2S B1417754 N-(2-bromoethyl)ethane-1-sulfonamide CAS No. 63132-88-7

N-(2-bromoethyl)ethane-1-sulfonamide

Cat. No.: B1417754
CAS No.: 63132-88-7
M. Wt: 216.1 g/mol
InChI Key: IBOYWUCWIBPRGZ-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)ethane-1-sulfonamide is a synthetic organic compound that serves as a versatile alkylating agent and building block in medicinal chemistry and chemical biology research. This molecule features a sulfonamide group, a key pharmacophore in many bioactive molecules, linked to a reactive 2-bromoethyl chain. The sulfonamide functional group is a foundational element in a broad class of therapeutic agents, most notably as antibacterial compounds that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), thereby disrupting folate synthesis . Beyond their antimicrobial properties, sulfonamide-containing compounds are prevalent in drugs with diverse activities, including anticonvulsant, anti-inflammatory, and anticancer applications . The primary research value of this compound lies in its potential as a synthetic intermediate. The bromoethyl moiety acts as an alkylating handle, allowing researchers to incorporate the ethanesulfonamide structure into more complex molecules, such as potential enzyme inhibitors or novel drug candidates. For instance, structurally similar bromoethane-sulfonamide derivatives have been utilized in the synthesis of compounds evaluated for anticholinesterase activity, which is relevant to research in neurodegenerative diseases . Furthermore, recent studies highlight the ongoing investigation of novel sulfonamide derivatives, such as 5-bromo-N-alkylthiophene-2-sulfonamides, as potent agents against drug-resistant bacterial strains, underscoring the continued relevance of this chemical class in addressing antimicrobial resistance . Researchers may employ this compound to develop new chemical entities for probing biological pathways or as candidates in high-throughput screening assays. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-bromoethyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrNO2S/c1-2-9(7,8)6-4-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOYWUCWIBPRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

Parameter Typical Range
Solvent Dichloromethane, chloroform
Temperature 0–25°C
Base Triethylamine or pyridine
Reaction Time 2–6 hours

Notes:

  • The use of an excess of amine ensures complete conversion.
  • Purification often involves column chromatography or recrystallization.

Nucleophilic Substitution Using 2-Bromoethylamine Hydrobromide

An alternative approach involves first synthesizing 2-bromoethylamine hydrobromide, then reacting it with ethane-1-sulfonic acid derivatives.

Procedure:

  • Step 1: Preparation of 2-bromoethylamine hydrobromide by bromination of ethane-1-amine or via reaction of ethylene oxide with hydrobromic acid.
  • Step 2: React this amine salt with ethane-1-sulfonyl chloride or sulfonyl anhydride in the presence of a base, facilitating nucleophilic attack on the sulfonyl chloride.

Reaction Conditions:

Parameter Typical Range
Solvent Ethanol, acetonitrile
Temperature 0–25°C
Base Sodium bicarbonate, triethylamine
Reaction Time 4–12 hours

Notes:

  • The reaction often proceeds with high yield due to the nucleophilicity of the amine.
  • Purification involves extraction and recrystallization.

Alternative Method: Multi-step Synthesis via Alkylation

This method involves first synthesizing a protected sulfonamide, then alkylating with 2-bromoethyl halides.

Procedure:

  • Step 1: Prepare sulfonamide by reacting ethane-1-sulfonyl chloride with ammonia or primary amines.
  • Step 2: Alkylate the sulfonamide nitrogen with 2-bromoethyl halides (bromoethyl bromide or chloride) under basic conditions (e.g., potassium carbonate in DMF).
  • Step 3: Purify the final product via chromatography.

Reaction Conditions:

Parameter Typical Range
Solvent Dimethylformamide (DMF)
Temperature 50–80°C
Base Potassium carbonate
Reaction Time 12–24 hours

Notes:

  • This route allows for better control over substitution.
  • Yields are generally high (>70%).

Data Table Summarizing Methods

Method Starting Materials Key Reagents Solvent Temperature Yield Remarks
Sulfonyl chloride route Ethane-1-sulfonyl chloride + 2-bromoethylamine Triethylamine CH₂Cl₂ 0–25°C 70–85% Widely used, straightforward
Nucleophilic substitution 2-bromoethylamine hydrobromide + sulfonyl chloride NaHCO₃ Ethanol 0–25°C 65–80% High selectivity
Alkylation of sulfonamide Ethane-1-sulfonamide + 2-bromoethyl halide K₂CO₃ DMF 50–80°C 70–90% Good for derivatives

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions to maximize yield and purity:

  • Temperature control is critical; lower temperatures favor selectivity and minimize side reactions.
  • Use of excess base (e.g., triethylamine) helps neutralize HCl or HBr formed during reactions.
  • Choice of solvent influences solubility and reaction rate; dichloromethane and DMF are preferred.
  • Purification techniques such as flash chromatography or recrystallization are essential for obtaining high-purity compounds.

Scientific Research Applications

Anticancer Research

Recent studies have explored the role of sulfonamide derivatives as inhibitors of bromodomain proteins, which are implicated in various cancers. N-(2-bromoethyl)ethane-1-sulfonamide could serve as a lead compound in developing new therapeutic agents targeting these proteins . The ability to inhibit bromodomain proteins may provide avenues for treating malignancies by modulating gene expression related to cell proliferation.

Synthetic Applications

The compound is also valuable in synthetic organic chemistry. It can act as an intermediate for synthesizing more complex molecules, including other sulfonamides and bioactive compounds. Its reactivity allows for the introduction of various functional groups, making it a useful building block in drug discovery and development .

Study on Antimicrobial Properties

In a study examining novel sulfonamide derivatives, compounds similar to this compound were evaluated for their antimicrobial activity using standard agar dilution methods. While some derivatives showed limited antibacterial effects, they exhibited promising antioxidant activities, suggesting that modifications to the sulfonamide structure could enhance biological efficacy .

Bromodomain Inhibition Research

Research has highlighted the therapeutic potential of targeting bromodomain proteins with sulfonamide derivatives. For instance, compounds designed to inhibit these proteins have shown effectiveness against several cancer types in preclinical studies. The structural similarities between these compounds and this compound indicate that further exploration could yield significant therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Antimicrobial ActivityInhibits bacterial growth via folate synthesis interferenceTreatment of bacterial infections
Anticancer ResearchInhibitor of bromodomain proteins involved in cancerDevelopment of cancer therapies
Synthetic UtilityIntermediate for synthesizing complex bioactive compoundsDrug discovery and development

Mechanism of Action

The mechanism by which N-(2-bromoethyl)ethane-1-sulfonamide exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In biological systems, the compound can interact with proteins or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

N-(2-Bromoethyl)-N-(4,5-Dibromo-2-ethoxyphenyl)benzenesulfonamide (6d)

  • Structure : Features a bromoethyl group and additional bromine atoms on the aryl ring.
  • Bioactivity : Exhibits inhibitory activity against butyrylcholinesterase (BChE) with an IC₅₀ of 45.31 ± 0.17 μM , comparable to eserine (reference IC₅₀ = 0.85 ± 0.0001 μM) .
  • Key Difference : The presence of multiple bromine atoms and an ethoxy group enhances lipophilicity and target binding compared to the simpler N-(2-bromoethyl)ethane-1-sulfonamide.

N-(5-Bromo-2-methoxyphenyl)ethane-1-sulfonamide

  • Structure : Contains a bromine atom on the aromatic ring and a methoxy group (-OCH₃) at the ortho position.
  • Molecular Weight: 294.17 g/mol (C₉H₁₂BrNO₃S) .
  • Applications : Primarily used in drug discovery for structural diversification. The methoxy group improves solubility but reduces electrophilicity compared to the bromoethyl substituent in the target compound .

2-(2-Bromophenyl)ethane-1-sulfonamide

  • Structure : Bromine is located on the phenyl ring rather than the ethyl chain.
  • Molecular Weight: 264.14 g/mol (C₈H₁₀BrNO₂S) .
  • Reactivity : The aromatic bromine is less reactive in substitution reactions than the aliphatic bromine in this compound, making it more stable under basic conditions .

N-Phenyl-2-phthalimido-ethanesulfonamide (C1)

  • Structure : Includes a phthalimido protective group (-N(C₆H₄O₂)) on the ethyl chain.
  • Synthesis : Prepared via chlorination of 2-phthalimido-ethanesulfonic acid, followed by reaction with aniline .
  • Utility : The phthalimido group enhances stability during synthesis but requires deprotection for biological activity, unlike the directly reactive bromoethyl group in the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Reactivity Highlights References
This compound C₄H₁₀BrNO₂S 232.10 -SO₂NH-CH₂CH₂Br High electrophilicity for SN2 reactions
6d (BChE inhibitor) C₁₅H₁₃Br₃NO₃S 532.06 -SO₂N(CH₂CH₂Br)(C₆H₃Br₂-OCH₂CH₃) IC₅₀ = 45.31 μM (BChE)
N-(5-Bromo-2-methoxyphenyl)ethane-1-sulfonamide C₉H₁₂BrNO₃S 294.17 -SO₂NH-C₆H₃Br(OCH₃) Improved solubility due to methoxy group
2-(2-Bromophenyl)ethane-1-sulfonamide C₈H₁₀BrNO₂S 264.14 -SO₂NH-CH₂CH₂-C₆H₄Br Aromatic bromine lowers reactivity
N-Phenyl-2-phthalimido-ethanesulfonamide C₁₆H₁₆N₂O₄S 332.37 -SO₂N(CH₂CH₂-N(C₆H₄O₂))Ph Requires deprotection for bioactivity

Key Research Findings

  • Reactivity of Bromoethyl Group: The β-bromoethyl substituent in this compound undergoes 1,2-migration during solvolysis, with bromine migration rates reaching 40–50% under acidic conditions . This contrasts with chloroethyl analogs (e.g., N-(2-chloroethyl)morpholine derivatives), where migration is less pronounced .
  • Biological Activity : Bromoethyl sulfonamides are less potent as cholinesterase inhibitors compared to dibromo-ethoxy-substituted derivatives (e.g., compound 6d) .
  • Synthetic Utility : The bromoethyl group facilitates cross-coupling reactions, whereas methoxy or phthalimido groups require additional functionalization steps .

Biological Activity

N-(2-bromoethyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethane-1-sulfonyl chloride with 2-bromoethylamine. The process is usually conducted in a solvent such as dimethylformamide (DMF) under controlled conditions to yield the desired sulfonamide derivative. The characterization of the synthesized compound is performed using various spectroscopic techniques, including NMR and mass spectrometry.

2.1 Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial SpeciesMIC (µg/mL)Gram StainMorphology
Staphylococcus aureus3.9PositiveSpherical
Paracoccus sp.7.8NegativeRod
Achromobacter xylosoxidans3.9NegativeRod
Escherichia coli ATCC 25922Not activeNegativeRod
Escherichia coli K-12Not activeNegativeRod

The compound shows potent activity against Gram-positive bacteria and certain Gram-negative strains, while being ineffective against E. coli at lower concentrations due to resistance mechanisms involving dihydropteroate synthase (DHPS) .

2.2 Enzyme Inhibition

In addition to its antibacterial properties, this compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : The compound demonstrated moderate inhibition, which may have implications for neurodegenerative diseases.
  • Butyrylcholinesterase (BChE) : Similar inhibition patterns were observed, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Lipoxygenase : Inhibition studies indicated a possible role in anti-inflammatory therapies.
  • α-Glucosidase : The compound showed promise as a potential agent for managing diabetes by delaying carbohydrate absorption.

3.1 Case Study on Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various sulfonamides, including this compound, highlighted its activity against multi-drug resistant strains of bacteria. The results indicated that modifications in the sulfonamide structure could enhance antibacterial potency and broaden the spectrum of activity .

3.2 Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction mechanisms between this compound and target enzymes or bacterial proteins. These studies revealed that the compound binds effectively to active sites, potentially inhibiting enzymatic functions critical for bacterial survival .

4. Conclusion

This compound exhibits promising biological activities, particularly as an antibacterial agent and enzyme inhibitor. Its effectiveness against various bacterial strains and its potential applications in treating neurodegenerative diseases and diabetes highlight its importance in medicinal chemistry. Further research is warranted to explore its full therapeutic potential and to optimize its structure for enhanced efficacy.

Q & A

Q. Q. What challenges arise in crystallizing N-(2-bromoethyl)ethane-1-sulfonamide for X-ray studies, and how are they addressed?

  • Methodological Answer :
  • Crystallization Solvents : Use mixed solvents (e.g., acetic acid/water) to enhance crystal growth .
  • Temperature Gradients : Slow cooling from saturated solutions promotes large, diffraction-quality crystals .
  • Hygroscopicity Mitigation : Handle crystals under dry N₂ to prevent moisture absorption .

Data Contradiction Analysis

  • Example : Discrepancies in ¹³C NMR shifts between experimental and computed (PubChem) data may arise from solvent effects or crystal packing. Validate by repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and comparing with solid-state NMR or X-ray structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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